![molecular formula C22H25Cl2NO2 B12633662 N-{3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl}-N-methyl-L-alanine CAS No. 1030603-30-5](/img/structure/B12633662.png)
N-{3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl}-N-methyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl}-N-methyl-L-alanine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated indene moiety and an alanine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl}-N-methyl-L-alanine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indene Moiety: This involves the chlorination of an indene precursor under controlled conditions.
Attachment of the Propyl Chain: The propyl chain is introduced through a series of alkylation reactions.
Incorporation of the Alanine Derivative: The final step involves the coupling of the chlorinated indene-propyl intermediate with N-methyl-L-alanine using peptide coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl}-N-methyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated positions in the indene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-{3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl}-N-methyl-L-alanine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl}-N-methyl-L-alanine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Valifenalate: A fungicide with a similar chlorinated phenyl structure.
Pyraclostrobin: Another chlorinated compound used as a fungicide.
Indole Derivatives: Compounds with an indole moiety that exhibit diverse biological activities.
Uniqueness
N-{3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl}-N-methyl-L-alanine is unique due to its specific combination of a chlorinated indene moiety and an alanine derivative. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1030603-30-5 |
|---|---|
Molecular Formula |
C22H25Cl2NO2 |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
(2S)-2-[3-[(1S)-5-chloro-1-(4-chlorophenyl)-2,3-dihydroinden-1-yl]propyl-methylamino]propanoic acid |
InChI |
InChI=1S/C22H25Cl2NO2/c1-15(21(26)27)25(2)13-3-11-22(17-4-6-18(23)7-5-17)12-10-16-14-19(24)8-9-20(16)22/h4-9,14-15H,3,10-13H2,1-2H3,(H,26,27)/t15-,22+/m0/s1 |
InChI Key |
CDVLPBUKUVKVBA-OYHNWAKOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C)CCC[C@@]1(CCC2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C(=O)O)N(C)CCCC1(CCC2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


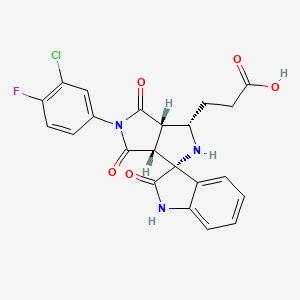
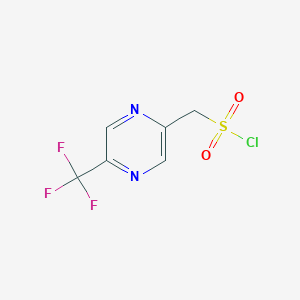
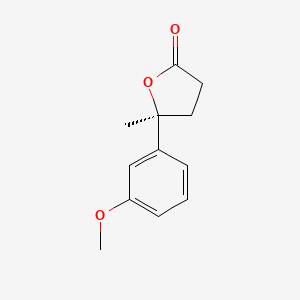
![Methyl 8-chloro-4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12633598.png)
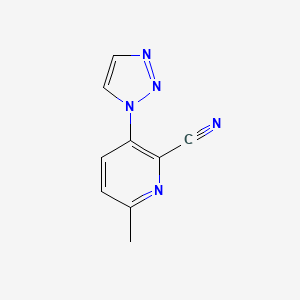
![3H-Imidazo[4,5-b]pyridine-7-carboxamide, N-(3S)-3-piperidinyl-2-(2-thienyl)-](/img/structure/B12633608.png)
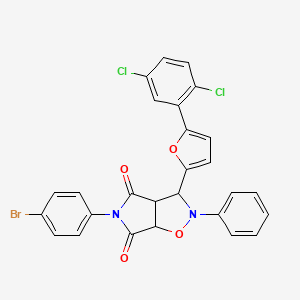
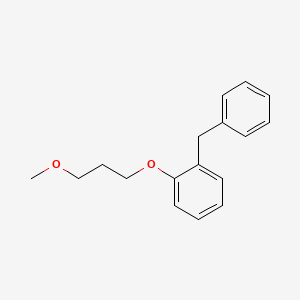
![3-(2,3-difluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12633616.png)
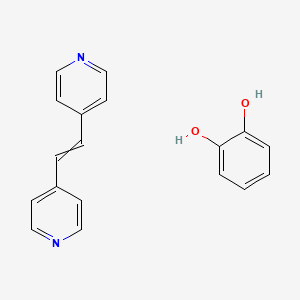
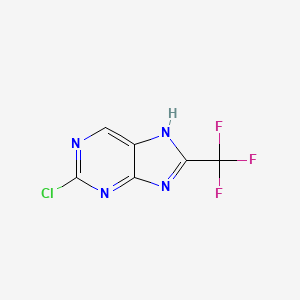
![(6S)-3-[(1S)-1-cyclohexylethyl]-6-[(2R)-2,3-dihydroxypropyl]-6-(4-fluorophenyl)-1,3-oxazinan-2-one](/img/structure/B12633641.png)
![(1R,2S,6R,7S)-4-(2-methyl-4-nitrophenyl)-3,5-dioxo-N-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide](/img/structure/B12633663.png)
![(1S,2R,6R,9R)-N-[1-(2-methoxyanilino)-1-oxopropan-2-yl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B12633671.png)
